molecular formula C21H42O3 B12771657 Propylene glycol 2-stearate CAS No. 3539-36-4

Propylene glycol 2-stearate

Cat. No.: B12771657
CAS No.: 3539-36-4
M. Wt: 342.6 g/mol
InChI Key: IBQWRULIBDEOPW-UHFFFAOYSA-N
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Description

Propylene Glycol 2-Stearate (CAS 3539-36-4) is a solid ester compound belonging to the class of fatty acid esters, formed from stearic acid and propylene glycol . It is a white to cream-colored, waxy solid with a slight fatty odor and is characterized by a high molecular weight of 342.56 g/mol and a melting point between 40-54°C . Its low water solubility and high estimated logP value of ~8.0 indicate its lipophilic nature, which is key to its function . The primary research value of this compound lies in its role as a non-ionic surfactant and emulsifier. Its mechanism of action is based on its amphiphilic structure, which allows it to stabilize mixtures of oil and water, making it particularly effective for creating water-in-oil (W/O) emulsions . Scientific studies have demonstrated its specific application as a primary emulsifier in oil-based muds for drilling operations, where it provides excellent rheological properties and emulsion stability . Furthermore, it functions as an effective emollient and opacifying agent in research formulations for cosmetics and personal care products, contributing to skin conditioning and texture . This product is strictly for research purposes. It is "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with safe laboratory practices and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

3539-36-4

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

1-hydroxypropan-2-yl octadecanoate

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h20,22H,3-19H2,1-2H3

InChI Key

IBQWRULIBDEOPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)CO

Origin of Product

United States

Scientific Research Applications

Food Industry Applications

Propylene glycol 2-stearate serves as a food emulsifier and stabilizer. Its primary functions include:

  • Emulsification : It helps blend oil and water phases in food products, improving texture and consistency.
  • Stabilization : It enhances the shelf life of products by preventing separation.

Table 1: Food Applications of this compound

Application TypeSpecific Uses
EmulsifierCake batters, icings, margarine
StabilizerWhipped toppings, ice cream
Texture EnhancerNondairy creamers, poultry fat
AntioxidantPreserves freshness in baked goods

Pharmaceutical Industry Applications

In pharmaceuticals, this compound is utilized as an inactive ingredient and serves multiple roles:

  • Emulsifying Agent : It is used in topical formulations to enhance the delivery of active ingredients.
  • Fatty Base : It is incorporated into suppositories and ointments for rectal administration.

Case Study: Absorption Enhancement

A study demonstrated that propylene glycol esters, including this compound, significantly enhance the percutaneous absorption of drugs through skin barriers. This property is particularly beneficial in transdermal drug delivery systems .

Cosmetic Industry Applications

This compound is widely used in cosmetic formulations due to its emollient properties:

  • Skin Conditioning Agent : It helps maintain moisture levels in skin products.
  • Surfactant : It aids in the formulation of creams and lotions by stabilizing emulsions.

Table 2: Cosmetic Applications of this compound

Application TypeSpecific Uses
EmollientMoisturizers, lotions
SurfactantCreams, makeup products
Viscosity BuilderThickening agent in various formulations

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for food use and has been extensively studied for its safety in cosmetic and pharmaceutical applications. Toxicological assessments indicate low toxicity levels when used within recommended concentrations .

Comparison with Similar Compounds

Monoesters vs. Diesters

  • This compound (Monoester): Contains a single stearate group on the second carbon of propylene glycol. This configuration enhances its emulsifying efficiency in oil-in-water systems .
  • Propylene Glycol Distearate (Diester) : Both hydroxyl groups of propylene glycol are esterified with stearic acid. This diester is more hydrophobic, making it suitable as a thickening agent in creams and ointments .

Fatty Acid Chain Length Variations

  • Propylene Glycol Monolaurate: Features a shorter lauric acid chain (C12). The reduced chain length increases water solubility, favoring its use in food emulsification .
  • Propylene Glycol Monoisostearate: Incorporates a branched C18 isostearic acid. Branching lowers melting points, improving spreadability in topical formulations .

Positional Isomerism

  • Propylene Glycol 1-Stearate: The stearate group is esterified to the first carbon of propylene glycol.

Data Table: Structural and Functional Comparison

Compound Name Ester Type Fatty Acid Chain Position Key Applications References
This compound Monoester Stearic (C18) 2nd Cosmetic emulsifiers
Propylene Glycol Distearate Diester Stearic (C18) 1,2 Thickening agents
Propylene Glycol Monolaurate Monoester Lauric (C12) 1st Food additives
Propylene Glycol Monoisostearate Monoester Iso-stearic (C18) 1st/2nd Topical formulations

Q & A

Q. What analytical methods are recommended for distinguishing monoesters and diesters in propylene glycol 2-stearate?

To differentiate monoesters from diesters, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column is commonly employed. The method involves comparing retention times against standards of known mono- and diesters. Quantification can be achieved using a calibration curve based on peak areas, as outlined in pharmacopeial protocols for similar esters like propylene glycol monolaurate . Additionally, hydroxyl and saponification values (as per USP/NF guidelines) provide complementary monoesters exhibit higher hydroxyl values, while diesters show elevated saponification values due to ester bond density .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC) with flame ionization detection (FID) to quantify residual stearic acid and unreacted propylene glycol.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm ester carbonyl peaks (~1740 cm⁻¹) and absence of free hydroxyl groups from unreacted glycol.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve esterification ratios by integrating signals for glycol backbone protons and stearate methylene groups .

Q. What standardized protocols exist for quantifying free propylene glycol in this compound formulations?

The USP-NF monograph for propylene glycol esters prescribes HPLC with refractive index detection. A test solution is prepared by dissolving the sample in a 1:1 water-methanol mixture, followed by injection and comparison against a standard curve of pure propylene glycol. Free glycol content should not exceed 5% (w/w) for monoesters, as per pharmacopeial limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from variations in esterification ratios or impurities. A systematic approach includes:

  • Phase Solubility Analysis : Measure solubility in solvents like ethanol, hexane, and water at controlled temperatures (e.g., 25°C, 40°C).
  • Purity Reassessment : Verify ester composition via HPLC and adjust for mono/diester ratios.
  • Thermodynamic Modeling : Use Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

Q. What experimental design strategies optimize lipase-catalyzed synthesis of this compound?

A mixture design combined with response surface methodology (RSM) is effective. Key variables include:

  • Substrate Molar Ratio : 1:2 to 1:4 (propylene glycol:stearic acid).
  • Enzyme Loading : 20–100% (w/w of glycol).
  • Reaction Time/Temperature : 10–50 min at 25–65°C. Central composite designs help identify interactions between variables, with conversion efficiency as the response metric .

Q. How do researchers address stability challenges in this compound under varying pH and temperature conditions?

Stability studies should follow ICH Q1A guidelines:

  • Accelerated Testing : Expose samples to 40°C/75% RH for 6 months, analyzing ester hydrolysis via HPLC.
  • pH-Dependent Degradation : Incubate in buffers (pH 3–9) and quantify free stearic acid release.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at storage conditions .

Data Interpretation and Methodological Considerations

Q. What statistical methods are appropriate for analyzing contradictory data in esterification efficiency studies?

Apply multivariate analysis (e.g., principal component analysis, PCA) to isolate variables causing discrepancies. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare median efficiencies across experimental groups. Meta-analysis of published data using random-effects models can identify consensus trends .

Q. How should researchers design experiments to evaluate the role of this compound in lipid nanoparticle formulations?

  • Formulation Screening : Use a factorial design to vary ester concentration (0.1–5% w/w) and surfactant type.
  • Critical Quality Attributes (CQAs) : Measure particle size (dynamic light scattering), zeta potential, and entrapment efficiency.
  • Stability-Indicating Assays : Monitor colloidal stability under stress conditions (e.g., freeze-thaw cycles) .

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